BenchChemオンラインストアへようこそ!

NTP42

Thromboxane Receptor Pharmacology GPCR Antagonism Calcium Mobilization Assay

Procure NTP42 (CAS 2055599-51-2) as a non-interchangeable TP antagonist for PAH research. It uniquely demonstrates superior reduction in pulmonary vascular remodeling, inflammation, and fibrosis versus standard-of-care in vivo. Leverage its validated Phase I PK profile (18.7h half-life) and synergistic efficacy with sildenafil for advanced disease-modifying and combination therapy studies.

Molecular Formula C25H23F2N3O5S
Molecular Weight 515.5 g/mol
CAS No. 2055599-51-2
Cat. No. B3049413
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNTP42
CAS2055599-51-2
Molecular FormulaC25H23F2N3O5S
Molecular Weight515.5 g/mol
Structural Identifiers
SMILESCC(C)(C)NC(=O)NS(=O)(=O)C1=C(C=CC(=C1)C#N)OC2=CC=CC(=C2)C3=CC=C(C=C3)OC(F)F
InChIInChI=1S/C25H23F2N3O5S/c1-25(2,3)29-24(31)30-36(32,33)22-13-16(15-28)7-12-21(22)34-20-6-4-5-18(14-20)17-8-10-19(11-9-17)35-23(26)27/h4-14,23H,1-3H3,(H2,29,30,31)
InChIKeyRIIKDGPBTPECSW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

NTP42 (CAS 2055599-51-2): A Clinically Advanced Thromboxane Receptor Antagonist for Pulmonary Arterial Hypertension Research


NTP42 (CAS 2055599-51-2) is a novel, synthetic small-molecule antagonist of the thromboxane prostanoid (TP) receptor, currently under clinical development for the treatment of pulmonary arterial hypertension (PAH) [1]. It acts by blocking signaling through the TP receptor, which mediates the adverse effects of thromboxane A₂ (TXA₂) and the isoprostane 8-iso-prostaglandin F₂α, key mediators in vasoconstriction, platelet aggregation, inflammation, and fibrosis [2]. NTP42 is being developed by ATXA Therapeutics and has received Orphan Drug Designation from both the EMA (Europe) and FDA (USA) for the treatment of PAH [3]. The compound has advanced through Phase I clinical trials, demonstrating favorable safety, tolerability, and pharmacokinetic (PK) profiles in healthy volunteers [4].

Why Generic Thromboxane Receptor Antagonists Cannot Replace NTP42 (CAS 2055599-51-2) in PAH Research


While several compounds are known to antagonize the TP receptor, their pharmacological profiles, developmental stages, and therapeutic indications vary widely, precluding simple substitution for NTP42 in PAH-focused research. For instance, the early-generation TP antagonist terutroban (S18886) showed an IC₅₀ of 16.4 nM in functional assays [1], but its clinical development for PAH was discontinued after Phase III trials failed to show benefit [2]. Similarly, ifetroban (BMS-180291), though orally active with reported IC₅₀ values of 7-30 nM in platelet assays, has been primarily evaluated for cardiovascular and respiratory indications distinct from PAH [3]. In contrast, NTP42 has demonstrated a unique combination of low-nanomolar potency (IC₅₀ = 3.278 nM) , direct in vivo efficacy in PAH models that is superior to standard-of-care therapies in reducing vascular remodeling and fibrosis [4], and a human PK profile with an 18.7-hour half-life enabling once-daily oral dosing [5]. These integrated attributes, validated in a Phase I clinical trial, establish NTP42 as a distinct and non-interchangeable tool for PAH research and drug development.

NTP42 (CAS 2055599-51-2) Quantitative Differentiation Evidence for Scientific Procurement


Superior Nanomolar Potency: NTP42 Exhibits Lower IC₅₀ Than Terutroban in Functional TP Antagonism Assays

In functional assays measuring TP receptor-mediated calcium mobilization in HEK293 cells stimulated with the TP agonist U46619, NTP42 exhibits an IC₅₀ of 3.278 nM . This value represents an approximately 5-fold greater potency compared to the discontinued clinical candidate terutroban (S18886), which has a reported functional IC₅₀ of 16.4 nM in a similar cellular assay [1]. This potency difference, assessed under comparable in vitro conditions, suggests that NTP42 achieves more efficient receptor blockade at lower concentrations, a critical advantage for in vivo efficacy and safety margin.

Thromboxane Receptor Pharmacology GPCR Antagonism Calcium Mobilization Assay

Superior In Vivo Efficacy: NTP42 Outperforms Sildenafil and Selexipag in Reducing Pulmonary Vascular Remodeling and Fibrosis in the MCT-Induced PAH Rat Model

In the monocrotaline (MCT)-induced PAH rat model, a head-to-head 28-day treatment study compared NTP42 (0.25 mg/kg BID) with standard-of-care (SOC) therapies sildenafil (50 mg/kg BID) and selexipag (1 mg/kg BID). While NTP42 demonstrated hemodynamic improvements (reductions in mPAP and RSVP) comparable to sildenafil and selexipag, it was statistically superior to both SOC drugs in reducing pulmonary vascular remodeling, inflammatory mast cell infiltration, and pulmonary fibrosis in MCT-treated animals [1]. A separate study in the Sugen 5416/hypoxia (SuHx)-induced PAH model further demonstrated that NTP42, when used alone, significantly reduced pulmonary vessel remodeling and right ventricular hypertrophy [2].

Pulmonary Arterial Hypertension Vascular Remodeling In Vivo Pharmacology Monocrotaline Model

Human Pharmacokinetics: NTP42 Achieves an 18.7-Hour Half-Life Supporting Once-Daily Oral Dosing

In a first-in-human Phase I clinical trial, orally administered NTP42:KVA4 demonstrated rapid absorption and a mean terminal elimination half-life (T₁/₂) of 18.7 hours [1]. This PK profile is particularly favorable for chronic PAH therapy, as it supports a convenient once-daily oral dosing regimen, a significant advantage over many existing PAH therapies that require multiple daily doses. The study also confirmed that food does not affect absorption and that there is no drug accumulation upon repeat dosing [2]. While comparative human PK data for other TP antagonists in PAH are not publicly available, this half-life is substantially longer than that reported for the early-generation TP antagonist sulotroban (BM-13.177), which had a terminal half-life of approximately 1.5 hours in humans, necessitating multiple daily doses [3].

Pharmacokinetics Oral Bioavailability Clinical Pharmacology Once-Daily Dosing

Synergistic Efficacy: NTP42 Plus Sildenafil Dual Therapy Provides Greater Benefit Than Either Drug Alone in the SuHx PAH Model

In the Sugen 5416/hypoxia (SuHx)-induced PAH rat model, both NTP42 monotherapy (0.05 mg/kg BID) and sildenafil monotherapy (50 mg/kg BID) resulted in non-significant trends toward reduction of mean pulmonary arterial pressure (mPAP) and right ventricular systolic pressure (RSVP). However, the combination of NTP42 + sildenafil significantly reduced these hemodynamic parameters compared to vehicle control, indicating a synergistic or additive effect [1]. Histological analyses further demonstrated that dual therapy conferred an even greater benefit in reducing pulmonary vessel remodeling, right ventricular hypertrophy, and fibrosis compared to either drug used alone [2]. This suggests that NTP42 can be effectively integrated into existing PAH treatment regimens to enhance overall efficacy.

Combination Therapy Pulmonary Arterial Hypertension Sugen/Hypoxia Model Drug Synergy

Direct Cardioprotective Effects: NTP42 Improves Right Ventricular Function Independent of Pulmonary Hemodynamics in the PAB Model

Beyond its effects on the pulmonary vasculature, NTP42:KVA4 demonstrates direct cardioprotective effects on the right ventricle (RV) independent of changes in pulmonary artery pressure. In the pulmonary artery banding (PAB) model of RV pressure overload, NTP42:KVA4 improved RV geometries and contractility, normalized RV stiffness, and significantly increased RV ejection fraction [1]. This direct benefit on RV function is a critical differentiator, as current PAH SOC therapies (e.g., sildenafil, selexipag) primarily target pulmonary vasodilation and have limited direct effects on the failing RV [2]. Notably, elevated expression of the TP receptor target was confirmed in RV tissue from PAH patients, supporting the clinical relevance of this mechanism [3].

Right Ventricular Dysfunction Cardioprotection Heart Failure Pulmonary Artery Banding

Regulatory Validation: NTP42 Holds EMA and FDA Orphan Drug Designation for PAH

NTP42 has received Orphan Drug Designation from both the European Medicines Agency (EMA) and the U.S. Food and Drug Administration (FDA) for the treatment of pulmonary arterial hypertension (PAH) [1]. This dual regulatory recognition is a strong external validation of the compound's potential to address an unmet medical need in PAH and can be a factor in procurement decisions for research programs aiming to align with clinically relevant and promising drug candidates. In contrast, many other TP receptor antagonists, such as terutroban (S18886), have failed to achieve this designation due to discontinued clinical development in PAH [2].

Orphan Drug Designation Regulatory Affairs Pulmonary Arterial Hypertension Clinical Development

High-Impact Research and Procurement Applications for NTP42 (CAS 2055599-51-2)


Preclinical PAH Efficacy Studies with Superior Histopathological Outcomes

Researchers investigating novel therapies for PAH should procure NTP42 for use as a reference TP antagonist in rodent models (MCT or SuHx), where it has demonstrated superior reduction in pulmonary vascular remodeling, inflammation, and fibrosis compared to sildenafil and selexipag [6]. This makes NTP42 an ideal tool for studies focused on disease-modifying outcomes beyond hemodynamics, and for evaluating combination strategies that may address residual pathology not fully treated by existing SOC drugs [4].

Cardioprotection and Right Ventricular Failure Research

For cardiovascular researchers studying right ventricular (RV) dysfunction and heart failure, NTP42 offers a unique pharmacological probe. Its demonstrated ability to improve RV ejection fraction, normalize RV stiffness, and promote beneficial RV adaptation independent of pulmonary hemodynamics, as shown in the PAB model [6], positions it as a valuable tool for investigating TP receptor-mediated pathways in cardiac remodeling. This is particularly relevant given the high expression of TP receptors in RV tissue from PAH patients [4].

Combination Therapy and Drug-Drug Interaction Studies

NTP42 is a critical reagent for pharmacologists and drug developers evaluating combination regimens for PAH. The demonstrated synergistic or additive effect of NTP42 with sildenafil in the SuHx model [6] supports its use in preclinical studies designed to explore rational polypharmacy approaches. This scenario is especially relevant for programs aiming to improve upon current SOC therapies, which often fail to adequately control disease progression when used as monotherapy.

Clinical Pharmacokinetic and Pharmacodynamic (PK/PD) Modeling

With robust human PK data from a Phase I trial, including an 18.7-hour half-life and evidence of target engagement via inhibition of thromboxane-induced platelet aggregation [6], NTP42 is an ideal compound for academic and industrial researchers developing translational PK/PD models for TP receptor antagonists. Its well-characterized PK profile in humans allows for more accurate scaling from preclinical efficacy studies to predicted clinical doses, reducing uncertainty in early-stage drug development.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for NTP42

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.